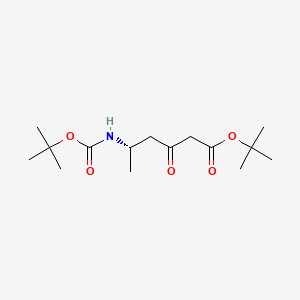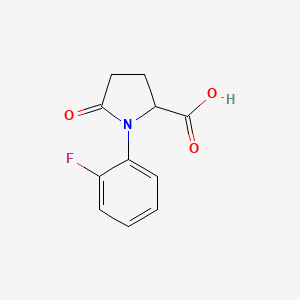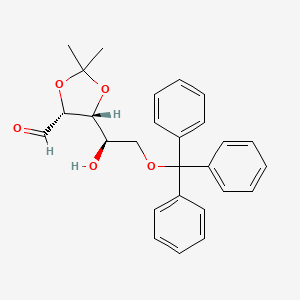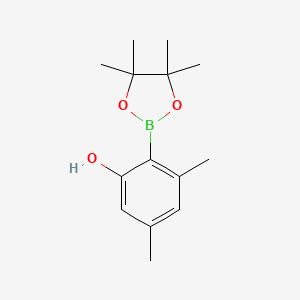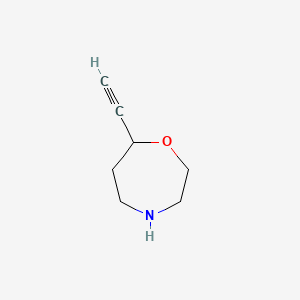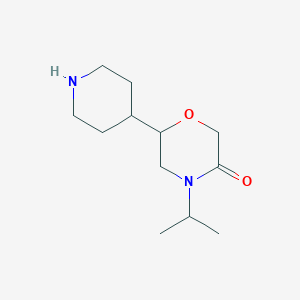
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that contains both morpholine and piperidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include acidic environments to facilitate dehydration and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving morpholine and piperidine derivatives.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcome .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These include compounds like piperine and evodiamine, which have similar structural features and biological activities.
Morpholine derivatives: These include compounds like morpholine itself and its various substituted forms
Uniqueness
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its combined morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
6-piperidin-4-yl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)14-7-11(16-8-12(14)15)10-3-5-13-6-4-10/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
BBNAARJFYYEZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(OCC1=O)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
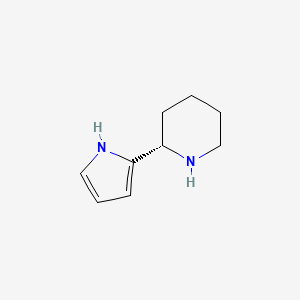
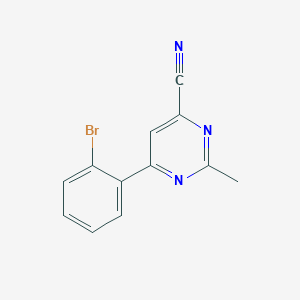
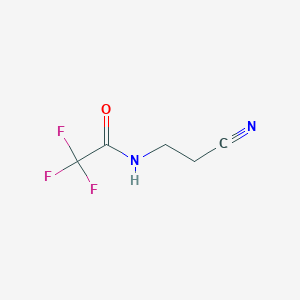


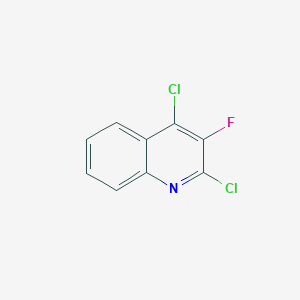
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
